molecular formula C13H28ClN B3058670 1-Methyl-1-octylpyrrolidin-1-ium chloride CAS No. 909398-60-3

1-Methyl-1-octylpyrrolidin-1-ium chloride

Cat. No.: B3058670
CAS No.: 909398-60-3
M. Wt: 233.82 g/mol
InChI Key: LNMCPMPHEHNPRY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-octylpyrrolidin-1-ium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₂₈ClN.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-octylpyrrolidin-1-ium chloride can be synthesized through the quaternization of 1-methylpyrrolidine with 1-chlorooctane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile or toluene, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-octylpyrrolidin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1-octylpyrrolidin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1-octylpyrrolidin-1-ium chloride primarily involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

  • 1-Methyl-1-butylpyrrolidin-1-ium chloride
  • 1-Methyl-1-hexylpyrrolidin-1-ium chloride
  • 1-Methyl-1-decylpyrrolidin-1-ium chloride

Comparison: 1-Methyl-1-octylpyrrolidin-1-ium chloride is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it more effective in certain applications compared to its shorter or longer alkyl chain counterparts. For example, 1-methyl-1-butylpyrrolidin-1-ium chloride may have higher solubility in water but lower efficacy in disrupting lipid membranes, while 1-methyl-1-decylpyrrolidin-1-ium chloride may have stronger membrane-disrupting properties but lower solubility .

Properties

IUPAC Name

1-methyl-1-octylpyrrolidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N.ClH/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMCPMPHEHNPRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1(CCCC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624767
Record name 1-Methyl-1-octylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909398-60-3
Record name 1-Methyl-1-octylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-octylpyrrolidin-1-ium chloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-octylpyrrolidin-1-ium chloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-1-octylpyrrolidin-1-ium chloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-1-octylpyrrolidin-1-ium chloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-1-octylpyrrolidin-1-ium chloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-1-octylpyrrolidin-1-ium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.